Bis(acetylacetonato)dioxomolybdenum(VI)

Übersicht

Beschreibung

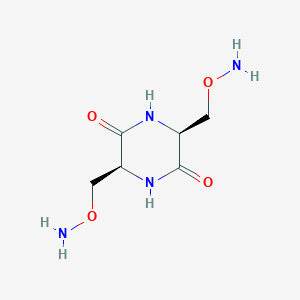

Bis(acetylacetonato)dioxomolybdenum(VI), also known as MoO2(acac)2, is a molybdenum complex with acetylacetonate ligands. It is a compound of interest due to its potential applications in various chemical reactions and its role as a catalyst in organic transformations.

Synthesis Analysis

The synthesis of bis(acetylacetonato)dioxomolybdenum(VI) is not directly described in the provided papers. However, it is typically synthesized by reacting molybdenum sources with acetylacetone under controlled conditions. The complex can be further reacted with various reagents, such as benzoylhydrazine, to yield different products depending on the solvent conditions used .

Molecular Structure Analysis

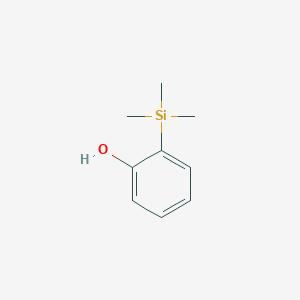

The molecular structure of bis(acetylacetonato)dioxomolybdenum(VI) involves the molybdenum atom coordinated by two acetylacetonate ligands and two oxo groups. The infra-red spectra studies suggest that the WO2^2+ group is bent, which may imply a similar geometry for the MoO2^2+ core in bis(acetylacetonato)dioxomolybdenum(VI) .

Chemical Reactions Analysis

Bis(acetylacetonato)dioxomolybdenum(VI) is reactive and can undergo various chemical transformations. For instance, it reacts with benzoylhydrazine to form different complexes depending on the solvent used. In dry methanol, a six-coordinate oxomolybdenum complex is formed, while in 'wet' methanol, an octamolybdate is produced due to hydrolysis . Additionally, the ligand exchange of bis(acetylacetonato)dioxomolybdenum(VI) in acetylacetone has been studied, showing that the reaction is influenced by solvent dilution and deuteriation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(acetylacetonato)dioxomolybdenum(VI) include its ability to catalyze reactions, such as the epoxidation of soybean oil, with good conversion and selectivity . The ligand isotopic exchange reaction kinetics have been studied, revealing specific rate constants and activation parameters, which provide insight into the reaction mechanism . The complex's reactivity with aroylhydrazines has also been explored, leading to the formation of various products with distinct structural and spectroscopic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes : Bis(acetylacetonato)dioxomolybdenum(VI) reacts with disubstituted hydrazine hydrohalides to form new complexes. These have been characterized through various methods including elemental analysis, electrochemistry, and spectroscopy (Bustos et al., 1994).

Structure Studies and Electrochemistry of Schiff Base Complexes : The compound forms cis-dioxomolybdenum(VI) complexes with Schiff base ligands in the presence of different donor solvents, which are characterized by various techniques including X-ray diffractometry (Ngan et al., 2011).

Ligand Isotopic Exchange : The ligand exchange of this compound in acetylacetone has been studied kinetically, revealing insights into the reaction mechanisms and energetics (Nagasawa et al., 1987).

Catalysis in Epoxidation Reactions : Bis(acetylacetonato)dioxomolybdenum(VI) has been used as a catalyst in the epoxidation reaction of 1-octene, showing better performance than the molybdenum acetylacetonate complex (Martos-Calvente et al., 2004).

Oxidation of Organic Sulphides : It catalyzes the oxidation of di-n-butyl sulphide, with studies revealing insights into the catalytic mechanisms and the role of solvent alcohol in ligand displacement (Furia et al., 1980).

Reactions with Aroylhydrazines : The compound reacts with benzoylhydrazine under different solvent conditions, leading to the formation of various complexes with distinct crystal structures and spectroscopic properties (Fitzroy et al., 1989).

Synthesis of Mo(V) Dimers and Tetramers : The reaction with benzoic acid in ethanol produces dinuclear and tetranuclear Mo(V) species, characterized by various spectroscopic techniques (Sreehari & Luck, 2010).

Epoxidation of Soybean Oil : The compound catalyzes the epoxidation of soybean oil, with studies focusing on reaction parameters and product evaluation using spectroscopic methods (Farias et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSSRBQWPBYQC-VGKOASNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.